4-(4-Methoxyphenyl)morpholine

Process Chemistry Nitration Yield Optimization

The para-methoxyphenyl substitution on this morpholine is non-negotiable for loratadine API synthesis; analog substitution would invalidate validated processes. A proven nitration route using this compound boosts yield by 59% vs. legacy methods while improving safety. The sharp 127-131°C melting point enables fast identity/purity checks without HPLC. Not DEA or REACH restricted—enabling standard ambient B2B shipping. Inquire for bulk pricing.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 27347-14-4
Cat. No. B1583628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)morpholine
CAS27347-14-4
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCOCC2
InChIInChI=1S/C11H15NO2/c1-13-11-4-2-10(3-5-11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3
InChIKeyFAAUAMNUAFGPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of 4-(4-Methoxyphenyl)morpholine (CAS 27347-14-4) as a Pharmaceutical and Agrochemical Building Block


4-(4-Methoxyphenyl)morpholine (CAS 27347-14-4) is a heterocyclic organic compound belonging to the N-aryl morpholine class. It is primarily valued as a versatile intermediate in the synthesis of high-volume pharmaceuticals and agrochemicals, rather than as a direct active pharmaceutical ingredient [1]. The compound features a morpholine ring substituted at the nitrogen with a para-methoxyphenyl group, a structural motif that confers favorable electronic and steric properties for downstream functionalization [2]. Commercially, it is typically supplied as a solid with high purity (≥97%) and a melting point in the range of 127-131°C, making it amenable to standard organic synthesis workflows .

Why 4-(4-Methoxyphenyl)morpholine (CAS 27347-14-4) is Not Simply Interchangeable with Other Morpholine Derivatives


The specific substitution pattern of the para-methoxyphenyl group on the morpholine nitrogen is not a trivial modification; it directly dictates the compound's utility in key synthetic transformations and its performance in application-specific contexts. While other N-aryl morpholines exist, the presence and position of the methoxy group significantly influence electronic properties, which in turn affect reactivity in cross-coupling and nitration steps critical for producing advanced intermediates [1]. Furthermore, the compound is an established, high-demand intermediate for the blockbuster antihistamine loratadine, a supply chain integration that cannot be fulfilled by a non-specific morpholine analog [2]. Substituting with a simpler or differently substituted morpholine would require extensive re-optimization of downstream synthetic processes and would not meet established quality specifications for regulated pharmaceutical manufacturing.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)morpholine (CAS 27347-14-4)


Synthetic Process Improvement: A 59% Increase in Overall Yield for Advanced Intermediate Production

The selection of 4-(4-methoxyphenyl)morpholine as a starting material enables a significantly more efficient downstream nitration process compared to prior art methods. When used in a novel nitration protocol to produce 4-(4-methoxy-3-nitrophenyl)morpholine, the overall yield was improved by 59% relative to previous nitration approaches, accompanied by a 30% capacity increase and 40% waste reduction [1]. This demonstrates that the compound's specific chemical properties, when coupled with an optimized process, lead to quantifiably superior manufacturing economics.

Process Chemistry Nitration Yield Optimization

Established Role as a Critical Intermediate for the High-Volume Antihistamine Loratadine

4-(4-Methoxyphenyl)morpholine is a direct and non-substitutable intermediate in the synthesis of loratadine, a second-generation antihistamine with a mature, multi-billion dollar market [1]. The high demand for loratadine directly drives the demand for this specific intermediate [2]. Unlike other N-aryl morpholine building blocks that may be used in early-stage discovery, 4-(4-methoxyphenyl)morpholine is integrated into established, validated manufacturing processes for a globally distributed pharmaceutical product.

Pharmaceutical Intermediates Antihistamine Supply Chain

Corrosion Inhibition Potential: Structural Basis for Enhanced Performance in Acidic Environments

The 4-methoxyphenyl-substituted morpholine scaffold has been directly shown to provide a structural basis for effective corrosion inhibition. A comparative study of Mannich base derivatives, specifically N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA) versus the unsubstituted phenyl analog (MPA), demonstrated that both compounds act as mixed-type inhibitors in 1.0 M H₂SO₄, with excellent inhibition efficiency at 0.01 M [1]. The presence of the methoxy group enhances electron density on the molecule, which is a known factor for improving adsorption onto metal surfaces and increasing inhibition efficiency.

Corrosion Inhibition Mild Steel Acidic Media

Defined Physical Specification for Reproducible Process Control: Melting Point of 127-131°C at >97% Purity

The procurement of 4-(4-methoxyphenyl)morpholine with a well-defined melting point range of 127-131°C, when supplied at a minimum purity of 97-99% (as verified by GC), provides a simple yet critical quality control checkpoint that is not uniformly available for all morpholine derivatives . This narrow melting range, characteristic of the solid form of this compound, allows for rapid identity verification and purity assessment upon receipt, reducing analytical burden and ensuring batch-to-batch reproducibility in downstream chemistry.

Quality Control Analytical Chemistry Physical Properties

Validated Application Scenarios for 4-(4-Methoxyphenyl)morpholine (CAS 27347-14-4) Driven by Differentiating Evidence


Scalable Synthesis of Nitro-Substituted Advanced Intermediates

Research and industrial process development groups focused on optimizing the synthesis of nitroaryl morpholine derivatives should prioritize this compound. The established nitration process utilizing 4-(4-methoxyphenyl)morpholine has been demonstrated to provide a 59% overall yield improvement over previous methods, along with enhanced safety and reduced waste . This makes it the preferred starting material for any project requiring the efficient, large-scale production of 4-(4-methoxy-3-nitrophenyl)morpholine or similar scaffolds.

Commercial Manufacturing of Loratadine and Related Antihistamines

For generic pharmaceutical manufacturers and API producers, 4-(4-methoxyphenyl)morpholine is a non-negotiable intermediate. Its use is embedded in patented, validated synthetic routes to loratadine, a major commercial antihistamine . Procuring this specific compound is essential for maintaining a cost-effective, regulatory-compliant manufacturing process, as substituting an analog would constitute a significant process change requiring new validation and regulatory filings [3].

Development of Novel Corrosion Inhibitors for Acidic Environments

Research teams developing next-generation corrosion inhibitors for mild steel in acidic media (e.g., oilfield acidizing, industrial cleaning) should use 4-(4-methoxyphenyl)morpholine as a privileged scaffold. Comparative studies on structurally related Mannich bases have confirmed that the 4-methoxyphenyl-morpholine motif yields effective mixed-type inhibitors in sulfuric acid, demonstrating excellent inhibition at 0.01 M concentrations . This provides a data-driven starting point for the design of more potent and cost-effective inhibitor candidates.

Analytical and Quality Control Protocol Development

For analytical chemists developing in-house purity specifications, the well-defined melting point of 127-131°C for high-purity (>97%) 4-(4-methoxyphenyl)morpholine provides a reliable and straightforward quality control metric . This property can be leveraged to establish simple, robust identity and purity checks, facilitating faster material release and reducing the reliance on more time-consuming and costly analytical techniques like HPLC or NMR for routine lot acceptance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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